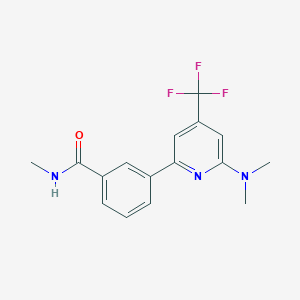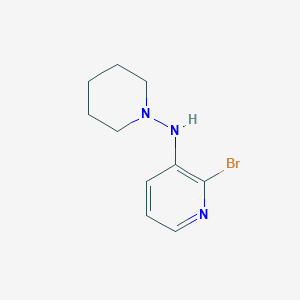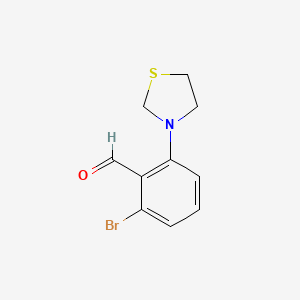
3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine
Übersicht
Beschreibung
3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is a heterocyclic compound that features a thiazolidine ring substituted with a bromine and trifluoromethyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-4-(trifluoromethyl)benzaldehyde with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazolidine ring can be oxidized to form thiazolidinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups on the phenyl ring or the thiazolidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazolidines with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include thiazolidinones and other oxidized derivatives.
Reduction Reactions: Products include reduced thiazolidine derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromo-3-(trifluoromethyl)phenyl)thiazolidine: Similar structure but with different substitution pattern on the phenyl ring.
3-(3-Chloro-4-(trifluoromethyl)phenyl)thiazolidine: Chlorine atom instead of bromine, affecting its reactivity and biological activity.
3-(3-Bromo-4-(methyl)phenyl)thiazolidine: Methyl group instead of trifluoromethyl, altering its chemical properties and applications.
Uniqueness
3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential as a versatile building block in organic synthesis and drug development .
Eigenschaften
IUPAC Name |
3-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NS/c11-9-5-7(15-3-4-16-6-15)1-2-8(9)10(12,13)14/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISQGGAIXRFUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=CC(=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401825.png)
![[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-thiourea](/img/structure/B1401826.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401828.png)


![{4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine](/img/structure/B1401833.png)
![Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1401836.png)
![1-(4-Chloro-phenyl)-3-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea](/img/structure/B1401837.png)

![[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401842.png)




